2-[2-(Difluoromethoxy)phenyl]acetaldehyde
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Overview
Description
2-[2-(Difluoromethoxy)phenyl]acetaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-(difluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-[2-(Difluoromethoxy)phenyl]acetic acid
Reduction: 2-[2-(Difluoromethoxy)phenyl]ethanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]acetaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde moiety can undergo reactions that modify its activity and function in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzaldehyde
- 2-(Difluoromethoxy)phenylacetic acid
- 2-(Difluoromethoxy)phenylacetone
Uniqueness
2-[2-(Difluoromethoxy)phenyl]acetaldehyde is unique due to the specific positioning of the difluoromethoxy group and the presence of the acetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,6,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLUQZKEHUOGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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